N-cyclopentyl-2-nitrobenzamide
Description
N-cyclopentyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 2-position of the benzene ring and a cyclopentyl substituent on the amide nitrogen. The molecular formula is C₁₂H₁₄N₂O₃, with a calculated molecular weight of 234.25 g/mol. The cyclopentyl group introduces steric bulk, which may affect solubility, conformational flexibility, and binding specificity in pharmacological contexts.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25g/mol |
IUPAC Name |
N-cyclopentyl-2-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-9-5-1-2-6-9)10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15) |
InChI Key |
ZXDSCJWKPHJDKF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-cyclopentyl-2-nitrobenzamide and related benzamide derivatives:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Substituent Effects on Reactivity and Solubility: The nitro group in this compound contrasts with the amino group in 5-amino-2-chloro-N-cyclopentylbenzamide (). The hydroxyl group in 2-Hydroxy-5-nitro-N-phenylbenzamide () enhances solubility via hydrogen bonding, whereas the cyclopentyl group in the main compound may reduce aqueous solubility due to hydrophobicity .
Steric and Electronic Influences :
- The cyclopentyl group imposes greater steric hindrance than the phenyl or pyridinyl substituents in analogues (e.g., ). This could limit interactions with enzymes or receptors requiring planar binding sites .
- The bromine atom in N-(2-nitrophenyl)-4-bromo-benzamide () increases molecular weight and lipophilicity, which might improve membrane permeability but reduce metabolic stability .
Biological and Synthetic Applications :
- Pyridinyl derivatives like n-(2-Chloropyridin-3-yl)-2-nitrobenzamide () are often explored in drug design due to their ability to engage in hydrogen bonding and aromatic stacking .
- 2-Hydroxy-5-nitro-N-phenylbenzamide () serves as a precursor to benzoxazepines, highlighting the role of nitrobenzamides in heterocyclic synthesis .
Notes
- Data Limitations : Solubility and bioactivity data for this compound are inferred from structural analogs. Experimental validation is required for precise comparisons.
- Structural Variability : Substituent positions (e.g., nitro at 2- vs. 5-position) significantly alter electronic profiles and intermolecular interactions, as seen in crystallographic studies .
- Pharmacological Potential: While nitro groups are associated with antimicrobial or antiparasitic activity, the cyclopentyl moiety’s impact on toxicity and pharmacokinetics remains unexplored .
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